3,3-Difluoro-5-methylindolin-2-one
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Overview
Description
3,3-Difluoro-5-methylindolin-2-one is a chemical compound with the molecular formula C9H7F2NO and a molecular weight of 183.16 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-methylindolin-2-one typically involves the reaction of 5-methylindole with difluorocarbene . The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) . The reaction is carried out at low temperatures to ensure the stability of the difluorocarbene intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities . The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5-methylindolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can replace the fluorine atoms under mild conditions.
Major Products
The major products formed from these reactions include various indoline and quinone derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
3,3-Difluoro-5-methylindolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It also interacts with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroindolin-2-one: Similar structure but lacks the methyl group at the 5-position.
5-Methylindolin-2-one: Similar structure but lacks the difluoro substitution at the 3-position.
Indolin-2-one: The parent compound without any substitutions.
Uniqueness
3,3-Difluoro-5-methylindolin-2-one is unique due to the presence of both the difluoro and methyl groups, which enhance its chemical reactivity and biological activity . These substitutions make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F2NO |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
3,3-difluoro-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13) |
InChI Key |
RXZJLMMQKSZWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(F)F |
Origin of Product |
United States |
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